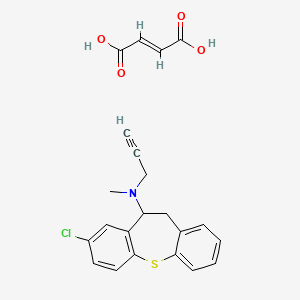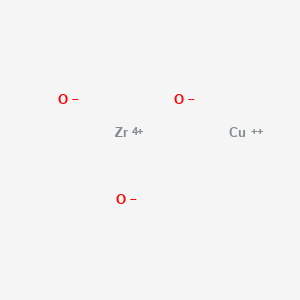
Copper zirconium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper zirconium trioxide is a mixed metal oxide compound that combines copper and zirconium in a trioxide form. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in various industrial and scientific applications. The combination of copper and zirconium results in a material that exhibits enhanced catalytic, structural, and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper zirconium trioxide can be synthesized through various methods, including co-precipitation, sol-gel processes, and thermal treatments. One common method involves the co-precipitation of copper and zirconium salts, followed by calcination at high temperatures to form the desired oxide. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale thermal treatments. This involves heating a mixture of copper and zirconium precursors in an oxidizing atmosphere at temperatures ranging from 800°C to 1200°C. The resulting product is then subjected to various purification and characterization processes to ensure its quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Copper zirconium trioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and zirconium.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of higher oxidation state compounds.
Reduction: The compound can be reduced using hydrogen or other reducing agents, leading to the formation of lower oxidation state products.
Substitution: this compound can undergo substitution reactions with various reagents, resulting in the replacement of one or more of its constituent elements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state oxides, while reduction reactions may yield lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Copper zirconium trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and dehydrogenation processes.
Biology: The compound’s biocompatibility makes it useful in biomedical applications, such as drug delivery systems and biosensors.
Medicine: this compound is being explored for its potential in medical imaging and as an antimicrobial agent.
Industry: It is used in the production of advanced ceramics, electronic components, and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of copper zirconium trioxide involves its interaction with molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of active sites on its surface, which facilitate various chemical reactions. These active sites can interact with reactant molecules, lowering the activation energy and increasing the reaction rate. Additionally, the compound’s electronic properties play a crucial role in its catalytic behavior.
Vergleich Mit ähnlichen Verbindungen
Copper zirconium trioxide can be compared with other similar compounds, such as:
Copper oxide (CuO): While copper oxide is a well-known catalyst, the addition of zirconium enhances its stability and catalytic activity.
Zirconium oxide (ZrO2): Zirconium oxide is known for its high thermal stability and mechanical strength. The incorporation of copper improves its electronic properties and catalytic performance.
Copper-zinc oxide (CuZnO): This compound is another mixed metal oxide with catalytic applications. this compound offers better thermal stability and resistance to deactivation.
Eigenschaften
CAS-Nummer |
70714-64-6 |
|---|---|
Molekularformel |
CuO3Zr |
Molekulargewicht |
202.77 g/mol |
IUPAC-Name |
copper;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/Cu.3O.Zr/q+2;3*-2;+4 |
InChI-Schlüssel |
ZECRJOBMSNYMJL-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Cu+2].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


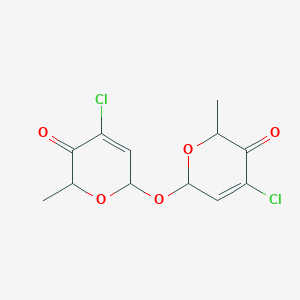

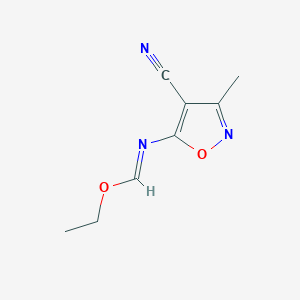
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)

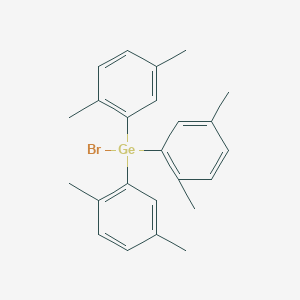
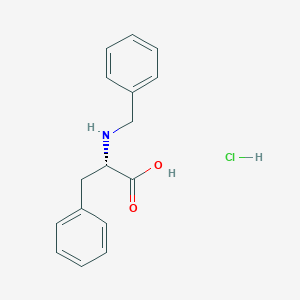
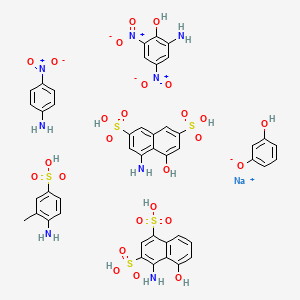

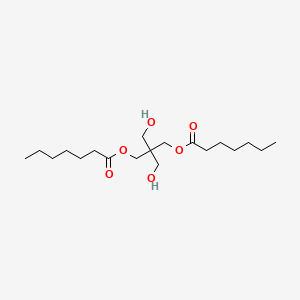
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)

